N-(butan-2-yl)-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide
CAS No.: 689757-72-0
Cat. No.: VC11903574
Molecular Formula: C22H27N3O3S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689757-72-0 |
|---|---|
| Molecular Formula | C22H27N3O3S |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | N-butan-2-yl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H27N3O3S/c1-5-14(2)23-18(26)13-25-21-19(15(3)16(4)29-21)20(27)24(22(25)28)12-11-17-9-7-6-8-10-17/h6-10,14H,5,11-13H2,1-4H3,(H,23,26) |
| Standard InChI Key | VQGBFPKSKDMXOJ-UHFFFAOYSA-N |
| SMILES | CCC(C)NC(=O)CN1C2=C(C(=C(S2)C)C)C(=O)N(C1=O)CCC3=CC=CC=C3 |
| Canonical SMILES | CCC(C)NC(=O)CN1C2=C(C(=C(S2)C)C)C(=O)N(C1=O)CCC3=CC=CC=C3 |
Introduction
N-(butan-2-yl)-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is a synthetic derivative of the thieno[2,3-d]pyrimidine family. Compounds in this class are known for their diverse biological activities, including anticancer and anti-inflammatory properties. The structural framework of this compound integrates a thienopyrimidine core with functional groups that enhance its pharmacological potential.
Structural Features
The compound consists of:
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Thieno[2,3-d]pyrimidine Core: A bicyclic structure combining thiophene and pyrimidine rings.
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Substituents:
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Dimethyl groups at positions 5 and 6.
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A phenylethyl moiety at position 3.
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An acetamide group functionalized with a butan-2-yl chain.
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These features contribute to its physicochemical properties and biological activity.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves:
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Cyclization Reactions: Starting from thiophene carboxylic acid esters or amines.
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Functionalization: Addition of substituents via alkylation or acylation reactions.
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Final Assembly: Introduction of the acetamide group through condensation reactions.
Specific details for synthesizing this compound were not directly available in the provided sources but align with established methods for thienopyrimidine derivatives .
Biological Activity
Thieno[2,3-d]pyrimidine derivatives exhibit significant pharmacological potential:
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Anticancer Properties:
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Anti-inflammatory Activity:
Mechanism of Action
The compound likely exerts its biological effects through:
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Enzyme Inhibition: Binding to active sites of enzymes like kinases or lipoxygenases.
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DNA Intercalation: The planar structure may allow interaction with DNA in cancer cells.
Research Findings
Studies on similar thienopyrimidine derivatives have demonstrated:
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